
methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (MDMPC) is an organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. MDMPC has a wide range of applications due to its unique properties, such as its solubility in both polar and non-polar solvents, its stability in acidic and basic solutions, and its ability to form hydrogen bonds. MDMPC has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. For example, it has been used to study the structure and reactivity of organic compounds and to synthesize new compounds. It has also been used to study the effects of drugs on biochemical and physiological processes. In addition, this compound has been used to study the structure and reactivity of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then catalyze the formation of new compounds or modify existing compounds. In addition, this compound may also interact with certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, which could lead to the production of new compounds or the modification of existing compounds. In addition, this compound has been found to affect the activity of certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its solubility in both polar and non-polar solvents, which makes it ideal for a variety of lab experiments. In addition, this compound is stable in both acidic and basic solutions, which makes it easier to work with in the laboratory. However, this compound also has some limitations. For example, its low solubility in water makes it difficult to use in certain experiments. In addition, this compound is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
The future of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is promising. One potential future direction is the development of new compounds based on this compound. This could lead to the development of new drugs or other compounds with novel properties. In addition, this compound could be used to study the structure and reactivity of enzymes and other proteins, which could lead to the development of new drugs or treatments. Finally, this compound could be used to study the effects of drugs on biochemical and physiological processes, which could lead to a better understanding of how drugs interact with the body.
Méthodes De Synthèse
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be synthesized using two different methods. The first method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound. The second method involves the reaction of an alkyl halide with a methyl pyrazole carboxylate in the presence of a base. This reaction produces a methyl pyrazole carboxylate, which can then be reacted with a dimethyl sulfoxide (DMSO) solution to form this compound.
Propriétés
IUPAC Name |
methyl 1,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJUZPMDUPEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
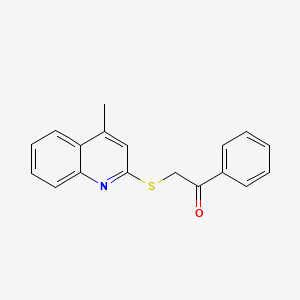
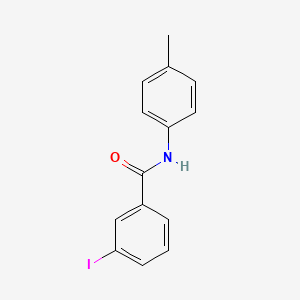
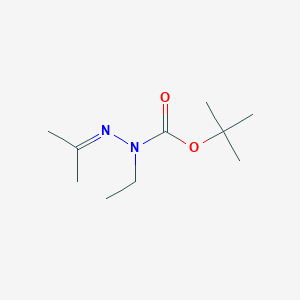


![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)

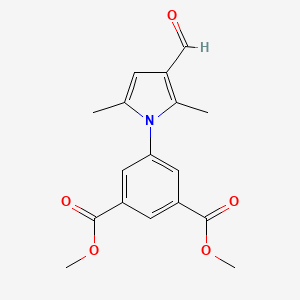
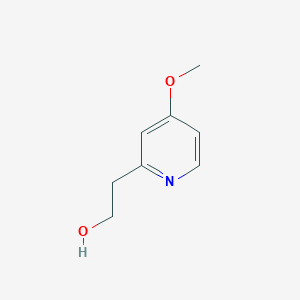


![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)